

Dual-Target Validation of LASSBio-1135: A Comparative Analysis

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Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B1674533

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **LASSBio-1135**'s dual-target engagement with alternative therapeutic agents. Experimental data is presented to validate its mechanism of action, offering a comprehensive resource for researchers in inflammatory and neuropathic pain.

Executive Summary

LASSBio-1135 is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in preclinical models of nociception and inflammation.^{[1][2][3]} Initially investigated as a weak cyclooxygenase-2 (COX-2) inhibitor, further studies have revealed its potent dual-target activity as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF- α) production.^{[1][4]} This dual engagement positions **LASSBio-1135** as a promising multi-target candidate for the treatment of chronic pain, addressing both neuronal sensitization and immune activation.^{[1][3]}

Comparative Performance Data

The following tables summarize the in vitro potency of **LASSBio-1135** against its dual targets, compared to established single-target inhibitors.

Table 1: Comparison of TRPV1 Antagonist Activity

Compound	Target	IC50 (nM)	Assay System
LASSBio-1135	TRPV1	580 - 588[1][2]	Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes[1]
Capsazepine	TRPV1	562[1][5]	Competitive antagonist of capsaicin-induced responses

 Table 2: Comparison of TNF- α Inhibition Activity

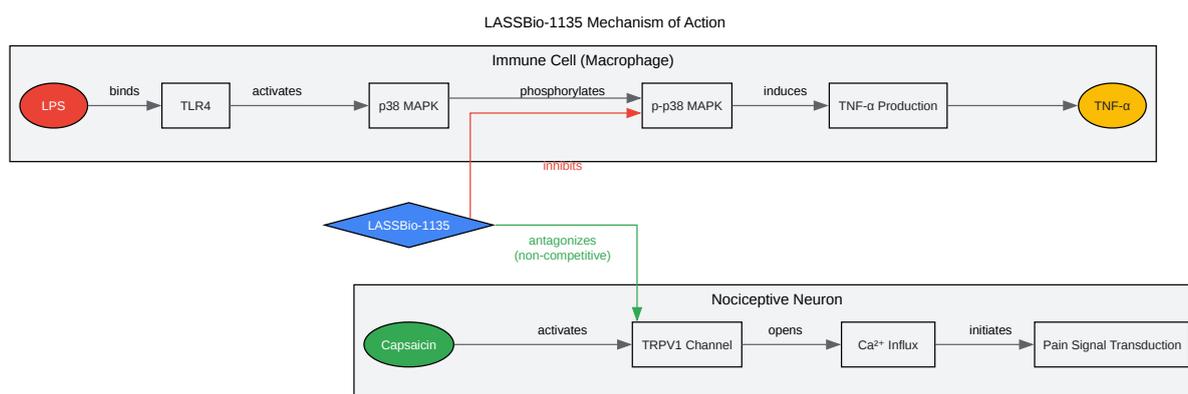
Compound	Target	IC50 (nM)	Assay System
LASSBio-1135	TNF- α Production	546 - 642[2][6]	LPS-stimulated murine peritoneal macrophages[1]
Adalimumab	TNF- α	~0.05 (Kd)	Human monoclonal antibody binding to TNF- α [2]
Certolizumab pegol	TNF- α	1.743 ng/mL (EC50)	TNF- α -stimulated inflammation in primary microglia

Table 3: Comparison with Related Pathway Inhibitors

Compound	Target	IC50 (nM)	Notes
Celecoxib	COX-2	40[2]	Selective COX-2 inhibitor
SB203580	p38 MAPK	50 - 500[3][6]	LASSBio-1135 inhibits TNF- α production by reducing p38 MAPK phosphorylation[1][2]

Signaling Pathway and Experimental Workflow

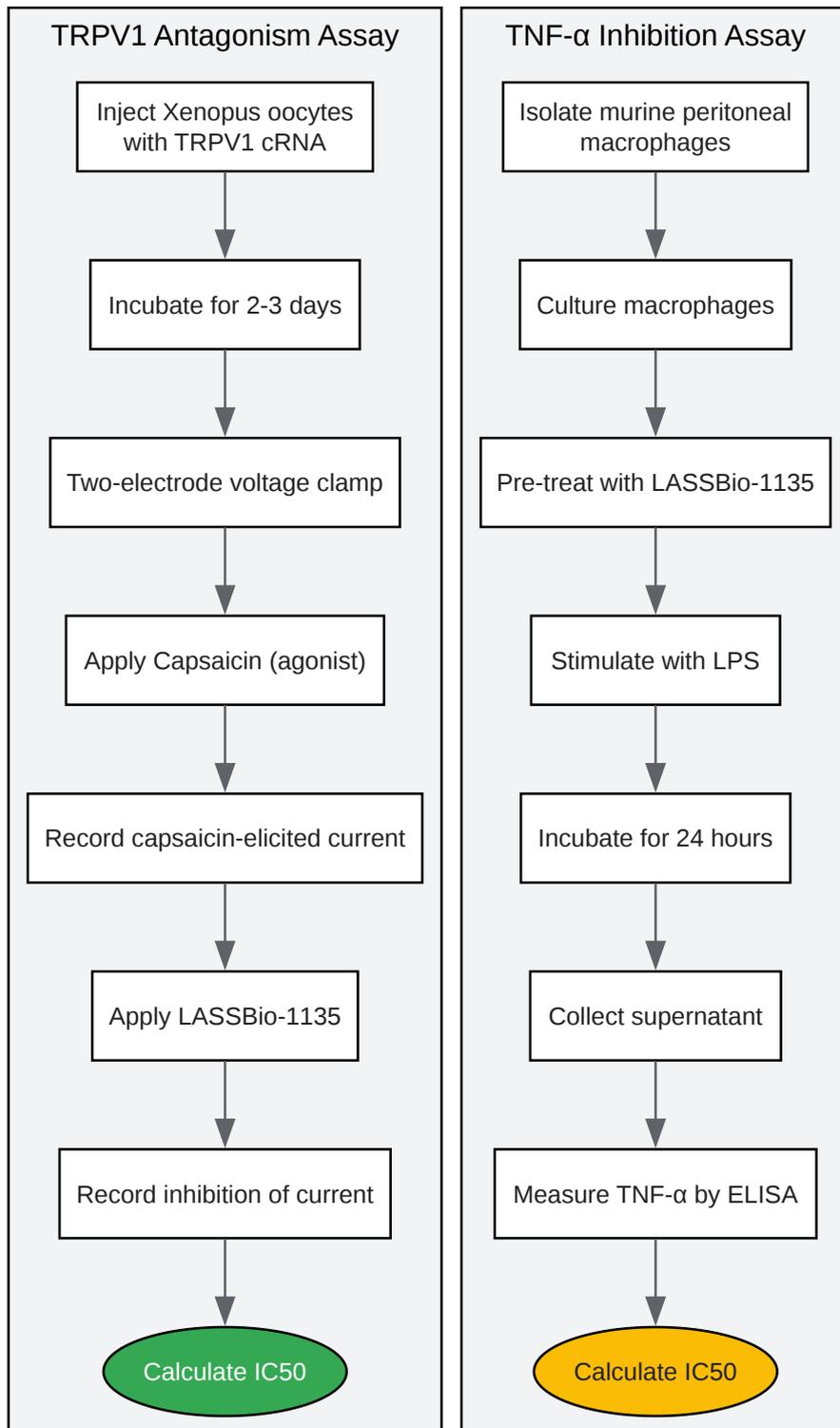
The following diagrams illustrate the mechanism of action of **LASSBio-1135** and the workflows of the key validation experiments.



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LASSBio-1135 dual-target mechanism of action.

Experimental Validation Workflow



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Workflow for in vitro validation of **LASSBio-1135** targets.

Experimental Protocols

TRPV1 Antagonism in *Xenopus* Oocytes

- **Oocyte Preparation:** *Xenopus laevis* oocytes are surgically removed and treated with collagenase to remove follicular cells.
- **cRNA Injection:** Oocytes are injected with cRNA encoding for the human TRPV1 channel and incubated for 2-3 days to allow for channel expression.
- **Electrophysiological Recording:** Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a standard saline solution.
- **Agonist Application:** The TRPV1 agonist, capsaicin (typically 1 μ M), is applied to elicit an inward current, confirming channel functionality.
- **Inhibitor Application:** After a washout period, oocytes are pre-incubated with varying concentrations of **LASSBio-1135** before co-application with capsaicin.
- **Data Analysis:** The inhibition of the capsaicin-elicited current by **LASSBio-1135** is measured. The concentration of **LASSBio-1135** that inhibits 50% of the maximal current (IC50) is determined by non-linear regression analysis.^[1]

TNF- α Production in Macrophages

- **Macrophage Isolation:** Peritoneal macrophages are harvested from mice.
- **Cell Culture:** Macrophages are plated and allowed to adhere.
- **Inhibitor Treatment:** Cells are pre-treated with various concentrations of **LASSBio-1135** for a specified period (e.g., 1 hour).
- **LPS Stimulation:** Macrophages are stimulated with lipopolysaccharide (LPS; typically 100 ng/mL) to induce TNF- α production.
- **Incubation:** The cells are incubated for 24 hours.
- **Supernatant Collection:** The cell culture supernatant is collected.

- ELISA: The concentration of TNF- α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The inhibitory effect of **LASSBio-1135** on TNF- α production is calculated, and the IC50 value is determined.[1][6]

Conclusion

The experimental data strongly support the dual-target engagement of **LASSBio-1135** as a non-competitive TRPV1 antagonist and an inhibitor of TNF- α production. Its potency against both targets is in the nanomolar range, comparable to or exceeding that of some established single-target agents. The unique mechanism of action, which involves the modulation of both neuronal and immune pathways, underscores its potential as a novel therapeutic for complex pain states. Further investigation into the in vivo efficacy and safety profile of **LASSBio-1135** is warranted.

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